3,4,5-Tribromo-2,6-dimethoxyphenol
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Overview
Description
3,4,5-Tribromo-2,6-dimethoxyphenol is a brominated phenolic compound known for its unique chemical structure and properties This compound is characterized by the presence of three bromine atoms and two methoxy groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of debrominated or partially reduced products.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Scientific Research Applications
3,4,5-Tribromo-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are involved in metabolic pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .
Comparison with Similar Compounds
3,4,5-Tribromo-2,6-dimethoxyphenol can be compared with other brominated phenolic compounds, such as:
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether
These compounds share similar bromination patterns but differ in the presence of additional functional groups or substituents. The unique combination of bromine atoms and methoxy groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
2539-27-7 |
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Molecular Formula |
C8H7Br3O3 |
Molecular Weight |
390.85 g/mol |
IUPAC Name |
3,4,5-tribromo-2,6-dimethoxyphenol |
InChI |
InChI=1S/C8H7Br3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3 |
InChI Key |
CEJKHROJXSNGKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Br)Br)Br)OC)O |
Origin of Product |
United States |
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